Product packaging for 2,5-Dibromo-1H-indole(Cat. No.:)

2,5-Dibromo-1H-indole

Cat. No.: B13025059
M. Wt: 274.94 g/mol
InChI Key: RXDCCNFVFWNQLN-UHFFFAOYSA-N
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Description

2,5-Dibromo-1H-indole is a useful research compound. Its molecular formula is C8H5Br2N and its molecular weight is 274.94 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br2N B13025059 2,5-Dibromo-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Br2N

Molecular Weight

274.94 g/mol

IUPAC Name

2,5-dibromo-1H-indole

InChI

InChI=1S/C8H5Br2N/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H

InChI Key

RXDCCNFVFWNQLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)Br

Origin of Product

United States

Significance of Indole Scaffolds in Contemporary Organic Chemistry

The indole (B1671886) ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic chemistry. semanticscholar.org Its prevalence in a vast number of natural products, pharmaceuticals, and advanced materials underscores its profound importance. semanticscholar.orgresearchgate.net The indole moiety is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological receptors with high affinity. mdpi.comrsc.org

This versatile scaffold is a fundamental component in a wide range of biologically active molecules. nih.govderpharmachemica.com For instance, the essential amino acid tryptophan contains an indole ring, making it a precursor to numerous vital biomolecules, including neurotransmitters. bohrium.com Many natural alkaloids, which often exhibit significant pharmacological activities, are built upon an indole core. rsc.org Prominent examples of indole-containing pharmaceuticals include the anti-inflammatory drug Indomethacin and the migraine medication Sumatriptan. derpharmachemica.com The broad spectrum of biological activities associated with indole derivatives—spanning anticancer, antiviral, antimicrobial, and anti-inflammatory properties—continues to drive extensive research into their synthesis and modification. semanticscholar.orgrsc.orgnih.govopenmedicinalchemistryjournal.com

Strategic Importance of Regioselective Dihalogenation in Indole Functionalization

The functionalization of the indole (B1671886) core is a central theme in modern synthetic chemistry. derpharmachemica.com Directing substituents to specific positions on the ring is crucial for fine-tuning the properties of the final molecule. Regioselective dihalogenation, the controlled introduction of two halogen atoms at specific sites, is a powerful strategy for elaborating the indole scaffold. thieme-connect.com Halogen atoms, particularly bromine and iodine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. organic-chemistry.org This reactivity allows for the sequential and site-selective introduction of diverse aryl, alkyl, and alkynyl groups.

Achieving regioselectivity in indole halogenation can be challenging due to the electron-rich nature of the heterocycle, which typically favors electrophilic substitution at the C3 position. bhu.ac.in However, various methods have been developed to control the position of halogenation. These include the use of specific halogenating agents, catalysts, directing groups, and manipulation of reaction conditions. thieme-connect.comnih.govnih.gov For instance, palladium-catalyzed C-H activation methodologies have emerged as sophisticated tools for the direct and selective functionalization of indole C-H bonds, including halogenation at positions that are otherwise difficult to access. nih.govias.ac.in The ability to install two halogens at desired positions, such as C2 and C5, transforms the simple indole ring into a highly versatile platform for constructing complex, polysubstituted derivatives. organic-chemistry.orgclockss.org

Overview of 2,5 Dibromo 1h Indole As a Crucial Synthetic Intermediate

Direct Halogenation Methodologies for Indole Ring Systems

Direct bromination of the indole core is a common approach, though controlling the position of halogenation can be challenging due to the electron-rich nature of the indole ring.

Regioselective Bromination Protocols Targeting C-2 and C-5 Positions

Achieving dibromination at the C-2 and C-5 positions of the indole nucleus requires specific reagents and conditions to overcome the inherent reactivity that typically favors substitution at the C-3 position. While the direct bromination of indole with molecular bromine often leads to a mixture of products, including 2,3-dibromoindole, specific protocols have been developed for targeted C-2 and C-5 functionalization. core.ac.uk

One strategy involves a one-pot bromination-methylation sequence which has been shown to produce 2,3-dibromo-1-methylindole in high yield. acs.org Subsequent selective bromination of this intermediate can then be performed. For instance, bromination of 2,3-dibromo-1-methylindole in chloroform (B151607) can yield 2,3,6-tribromo-1-methylindole, while using a mixture of acetic and formic acid can lead to 2,3,5,6-tetrabromo-1-methylindole. acs.org

Another approach to control regioselectivity involves a cascade sulfenylation-halogenation reaction. This method can produce 2-halo-3-arylthio indoles, demonstrating a strategy to introduce a halogen at the C-2 position. researchgate.netacs.org

Influence of N-Protective Groups on Bromination Regioselectivity and Yield Optimization

The use of N-protecting groups on the indole nitrogen is a critical strategy to direct the regioselectivity of bromination and to improve reaction yields. Electron-withdrawing groups on the nitrogen atom have been shown to play a decisive role in controlling the reaction pathways. researchgate.netacs.orgacs.org

Specifically, an electron-withdrawing group on the indole nitrogen facilitates C-2 halogenation. acs.orgacs.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This is in contrast to C-3 halogenation, which can be achieved selectively without being dependent on the electronic nature of the protecting group. acs.orgacs.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net For example, N-sulfonyl protected 7-azaindoles have been shown to undergo regioselective C-H sulfenylation, where the tosyl group was identified as the most effective protecting group. rsc.org The electronic nature of the substituents on the protecting group can also influence the reaction, with electron-rich groups sometimes leading to higher yields. rsc.org

Furthermore, N-protection is essential for C-metallation reactions, which are precursors to C-2 substituted indoles. Protecting groups like phenylsulfonyl or t-butoxycarbonyl facilitate lithiation at the C-2 position. bhu.ac.in The choice of the protecting group can significantly impact the outcome, with some groups like the tosyl group slowing down reactions compared to others. rsc.org

Influence of N-Protecting Groups on Indole Bromination
Protecting GroupEffect on RegioselectivityImpact on YieldReference
Electron-Withdrawing Groups (e.g., Sulfonyl, Boc)Favors C-2 halogenationGenerally improves yield researchgate.netacs.orgacs.orgorganic-chemistry.org
TosylEffective for directing C-H sulfenylation (precursor to halogenation)Can slow down reaction rates compared to other groups rsc.orgrsc.org
Phenylsulfonyl, t-ButoxycarbonylFacilitates C-2 lithiation for subsequent functionalizationEnables high-yield synthesis of C-2 substituted indoles bhu.ac.in

Multistep Synthesis via Pre-functionalized Aniline Derivatives and Indole Cyclization

An alternative to direct halogenation is the construction of the indole ring from already brominated precursors, which offers greater control over the final substitution pattern.

Adaptations of Named Reactions for Brominated Indole Precursors (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis is a venerable and widely used method for constructing the indole core. nih.govwikipedia.orgtestbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. wikipedia.orgtestbook.com The synthesis can be adapted to produce brominated indoles by using appropriately substituted phenylhydrazines. For example, the reaction of a substituted phenylhydrazine (B124118) with an appropriate carbonyl compound can lead to the formation of a brominated indole. rsc.org

A notable modification of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical pathway. wikipedia.org This approach expands the scope of the reaction.

Other named reactions applicable to indole synthesis from pre-functionalized precursors include:

Bartoli Indole Synthesis: This reaction utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to form indoles. name-reaction.comsynarchive.com

Cadogan-Sundberg Indole Synthesis: This method involves the reaction of o-nitrostyrenes with phosphites or phosphines. synarchive.com

Gassman Indole Synthesis: This synthesis proceeds from anilines, tert-butyl hypochlorite, and α-alkylthioketones. synarchive.com

Transition-Metal-Catalyzed Cyclization Pathways for Indole Core Formation

Transition-metal catalysis provides powerful and versatile methods for the synthesis of indoles, including those with bromine substituents.

Palladium-catalyzed reactions are particularly prominent. One approach involves the annulation of ortho-haloanilines with aldehydes. organic-chemistry.org For ortho-bromoanilines, the use of a specific ligand, X-Phos, has been found to be optimal. organic-chemistry.org Another palladium-catalyzed method is the coupling of 2-bromoanilines with vinylstannanes for a regiocontrolled synthesis of substituted indoles. acs.org Furthermore, a cascade process involving alkenyl amination followed by an intramolecular Heck reaction, catalyzed by palladium, can produce indoles from o-bromoanilines. nih.gov

Copper-catalyzed reactions also offer efficient routes. A copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can be performed under mild conditions. organic-chemistry.org Another method involves the copper-catalyzed amination of 2-bromo-arylacetylenes with aqueous ammonia, followed by intramolecular cyclization to yield N-H 2-arylindoles. nih.gov Copper-catalyzed C-N coupling and cyclization of 2-(2-bromophenyl)-1H-indoles with primary amides is another effective strategy. researchgate.net Additionally, a copper-catalyzed cascade reaction of bromobenzaldehydes can produce indoles in good yields in renewable solvents. acs.org

Transition-Metal-Catalyzed Indole Syntheses from Bromo-Precursors
CatalystReactantsKey FeaturesReference
Palladiumo-Bromoanilines and alkenyl halidesCascade alkenyl amination/Heck reaction nih.gov
Palladiumo-Bromoanilines and aldehydesRequires X-Phos ligand for optimal results organic-chemistry.org
Palladium2-Bromoanilines and vinylstannanesRegiocontrolled synthesis acs.org
Copper(II)2-Bromo-arylacetylenes and aqueous ammoniaConvenient and atom-economical nih.gov
Copper2-(2-Bromophenyl)-1H-indoles and primary amidesC-N coupling and cyclization researchgate.net
CopperBromobenzaldehydesCascade reaction in renewable solvents acs.org

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for halogenated compounds, including this compound. researchgate.net The principles of green chemistry, such as waste prevention, the use of safer solvents, and the design of less hazardous chemical syntheses, are being increasingly applied. bridgew.edu

One notable green approach is the use of an oxone-halide system for the halogenation of indoles. researchgate.netacs.orgacs.orgorganic-chemistry.org This method generates the reactive halogenating species in situ, avoiding the need for stoichiometric halogenating agents and reducing the production of toxic byproducts. researchgate.netacs.orgacs.orgorganic-chemistry.org The reaction can be performed under mild conditions and is considered an environmentally friendly alternative to traditional methods. researchgate.netacs.org

Electrochemical methods also represent a sustainable approach. An electrochemical protocol for the bromination of the indole C-H bond has been developed that avoids the need for transition metal catalysts and chemical oxidants. mdpi.com This method uses inexpensive and readily available graphite (B72142) as the electrode material. mdpi.com

Enzymatic halogenation is another promising green alternative. Halogenase enzymes can catalyze the selective halogenation of indoles in aqueous media at ambient temperatures, using benign halide salts as the halogen source. nih.gov This biocatalytic approach offers excellent regioselectivity and minimizes the use of hazardous reagents and organic solvents. nih.gov

The use of greener solvents is also a key aspect. Research has demonstrated the successful synthesis of indoles via copper-catalyzed reactions in renewable solvents like 2-MeTHF and EtOAc, which replace more hazardous dipolar aprotic solvents. acs.org

Solvent-Free and Catalytic Methodologies for Bromination and Cyclization

The construction of the this compound scaffold involves two key transformations: the formation of the indole ring (cyclization) and the introduction of bromine atoms at the C2 and C5 positions (bromination). Modern approaches seek to combine these steps or perform them under mild, catalytic, and solvent-minimized conditions.

Solvent-Free and Mechanochemical Approaches: The principles of green chemistry encourage the reduction or elimination of volatile organic solvents. openmedicinalchemistryjournal.com Solvent-free reaction conditions, often facilitated by mechanochemistry (grinding or milling), have been successfully applied to indole synthesis. rsc.orgrsc.org For instance, the Fischer indole synthesis has been adapted to solvent-free conditions using catalysts like cellulose (B213188) sulfuric acid or through mechanochemical ball-milling, which avoids the harsh acids and high temperatures of traditional methods. openmedicinalchemistryjournal.comrsc.org Similarly, N-Bromosuccinimide (NBS) has been used for catalytic condensations with indoles under solvent-free conditions. nih.gov These techniques reduce waste, can lead to higher efficiency, and simplify product isolation. rsc.orgrsc.org

Catalytic Bromination: Direct bromination of the indole nucleus requires careful control to achieve the desired regioselectivity. Catalytic methods are preferred over stoichiometric reagents to improve efficiency and minimize hazardous waste.

Indole-Catalyzed Halogenation: A novel approach uses indole itself as an organocatalyst for bromination. acs.orgrsc.org In this system, a catalytic amount of a lipophilic indole derivative shuttles the bromine from an insoluble source like N-bromosuccinimide (NBS) in a non-polar, green solvent like heptane (B126788) to the aromatic substrate. acs.orgrsc.orgacs.org This solid-liquid phase transfer mechanism activates the otherwise insoluble NBS and facilitates the reaction under mild conditions, allowing for easy recovery of the succinimide (B58015) byproduct by filtration. acs.org The active species is believed to be a 3-bromoindolenine intermediate, which is highly electrophilic. acs.org

Electrochemical and Photocatalytic Bromination: Modern methods leverage electricity or light to drive halogenation. A sustainable electrochemical protocol using a simple graphite rod as an electrode has been developed for the C3-bromination of indole, obviating the need for transition metals or chemical oxidants. mdpi.com This method proceeds via an "umpolung" of the bromide ion, generating an electrophilic bromine species. mdpi.com Visible-light photocatalysis, using catalysts like Eosin Y, also enables the bromination of C-H bonds under mild conditions, often using NBS as the bromine source. mdpi.com

Catalytic Cyclization: The formation of the indole ring is a cornerstone of the synthesis. While classic named reactions are effective, catalytic methods offer milder conditions and broader functional group tolerance. mdpi.com

Transition-Metal-Free Cyclization: Driven by the need for cost-effective and less toxic procedures, metal-free cyclization reactions have become a powerful tool. chim.itorganic-chemistry.org Electrophilic cyclization of ortho-alkynylanilines is a prominent strategy. chim.itjlu.edu.cnresearchgate.net Reagents like molecular iodine (I₂) or N-iodosuccinimide (NIS) can act as both an electrophilic trigger for cyclization and a source of halogen for incorporation into the final product. chim.itjlu.edu.cn For example, I₂ catalyzes the electrophilic cyclization of 2-alkynylanilines to form functionalized indoles under mild, metal-free conditions. jlu.edu.cnresearchgate.net Lewis acids, such as Me₃SiBr, can also promote cascade electrophilic cyclization reactions. rsc.org Furthermore, electrocatalytic methods can achieve dehydrogenative cyclization of precursors like 2-vinylanilides to form the indole core without external chemical oxidants. acs.org

Methodology Catalyst/Reagent System Key Features Reference(s)
Bromination Indole / NBS / HeptaneOrganocatalytic; solid-liquid phase transfer; green solvent; mild conditions. acs.orgrsc.orgacs.org
Graphite Electrode / NH₄BrElectrochemical; transition-metal-free; sustainable. mdpi.com
Eosin Y / Visible Light / NBSPhotocatalytic; mild conditions. mdpi.com
Cyclization I₂ or NISMetal-free electrophilic cyclization of ortho-alkynylanilines. chim.itjlu.edu.cnresearchgate.net
Pd(OAc)₂ / LigandHighly efficient C-N bond formation; broad substrate scope. mdpi.combohrium.comacs.org
Cu(I) or Cu(II)Domino reactions; atom-economical synthesis of polysubstituted indoles. organic-chemistry.org
Organic Redox Catalyst / ElectricityElectrocatalytic dehydrogenation; no external oxidants required. acs.org

Atom-Economy and Reaction Efficiency Considerations in Synthetic Route Design

The efficiency of a synthetic route is no longer measured by yield alone. Green chemistry metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are crucial for evaluating the sustainability of a chemical process. rsc.orgethernet.edu.etrsc.org An ideal synthesis maximizes the incorporation of atoms from the starting materials into the final product (high AE) and minimizes waste (low PMI). ethernet.edu.etrsc.org

Atom Economy (AE): Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. rsc.org Addition and rearrangement reactions are inherently 100% atom-economical. Strategies that utilize tandem, domino, or multicomponent reactions are designed to maximize atom economy.

For indole synthesis, several atom-economical methods have been developed:

Tandem/Domino Reactions: Palladium-catalyzed tandem cyclization of alkynones is an efficient, atom-economic route to complex indole frameworks. acs.org Similarly, a copper-catalyzed domino reaction to form polysubstituted indoles is described as an atom-economical process. organic-chemistry.org These reactions form multiple bonds in one pot, reducing the need for isolation of intermediates and minimizing solvent and reagent use.

Multicomponent Reactions (MCRs): MCRs, by definition, have superior atom economy as most atoms of the starting materials are incorporated into the product. rsc.org They offer a rapid and efficient way to build molecular complexity.

Reaction Efficiency and Process Mass Intensity (PMI): Beyond theoretical atom economy, practical efficiency is assessed by metrics like RME and PMI, which account for all materials used, including solvents, catalysts, and workup chemicals. rsc.org A key goal in modern synthesis is to reduce the PMI, which is the ratio of the total mass used in a process to the mass of the final product. rsc.org

Strategies to improve reaction efficiency in indole synthesis include:

Catalysis: The use of catalysts, even in small amounts, is fundamental to improving efficiency. Transition-metal catalysts like palladium and copper, as well as organocatalysts, enable reactions under milder conditions and can often be recycled, significantly lowering the PMI. mdpi.comrsc.orgrsc.org

Solvent Choice: Minimizing or eliminating solvents, particularly hazardous ones, drastically improves the green credentials of a synthesis. rsc.orgrsc.org The shift towards greener solvents like water, ethanol, or even solvent-free mechanochemical approaches is a key trend. openmedicinalchemistryjournal.comrsc.orgrsc.org For example, an L-proline catalyzed synthesis of indolyl-4H-chromene scaffolds proceeds smoothly in water at room temperature, eliminating the need for both toxic solvents and column chromatography. rsc.org

The following table provides a qualitative comparison of different synthetic approaches based on green chemistry principles.

Synthetic Strategy Key Reaction Type Efficiency & Sustainability Considerations Reference(s)
Modular Synthesis Stepwise functionalization, halogenation, and cyclization.Can have low overall efficiency; steps using stoichiometric reagents (e.g., NBS) result in high Process Mass Intensity (PMI). rsc.org
Palladium-Catalyzed Tandem Cyclization Aminopalladation followed by intramolecular addition.High Atom Economy (AE) as it is a tandem process; constructs complex frameworks in a single step. acs.org
Copper-Catalyzed Domino Synthesis Domino Knoevenagel/Michael/Cyclization.Described as an atom-economical process for creating polysubstituted indoles from simple starting materials. organic-chemistry.org
Mechanochemical Fischer Indole Synthesis Acid-catalyzed condensation/rearrangement under ball-milling.Avoids harmful solvents and harsh conditions; improves Reaction Mass Efficiency (RME) compared to solution-based methods. rsc.org
Aqueous L-Proline Catalysis Three-component reaction in water.Uses a benign solvent (water) and an organocatalyst; features simple workup and high yields, enhancing overall efficiency. rsc.org

Carbon-Carbon Bond Forming Reactions

The presence of two distinct brominated sites, along with reactive C-H bonds, allows for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at Brominated Sites (e.g., Suzuki-Miyaura, Heck, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as an excellent substrate for these transformations. The differential reactivity of the C2-Br and C5-Br bonds can often be exploited to achieve site-selective functionalization.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, has been successfully applied to dibromoindoles. nih.gov For instance, the double arylation of 5,7-dibromoindole with various arylboronic acids has been achieved in water using a Pd(PPh3)4 catalyst. rsc.org This reaction demonstrates the feasibility of functionalizing multiple C-Br bonds on the indole core in a single step. rsc.org The choice of catalyst and reaction conditions can influence the selectivity of the coupling. For example, in the case of 2,5-dihalopyridines, the use of bulky phosphine (B1218219) ligands like QPhos can invert the conventional site-selectivity, favoring reaction at a less reactive position. nih.gov While not specifically detailed for this compound, this principle of ligand-controlled regioselectivity is a key consideration in the selective functionalization of polyhalogenated heterocycles. nih.govacs.org

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, provides a pathway to introduce alkenyl substituents. researchgate.netclockss.org Intramolecular Heck reactions of bromoindoles have been utilized to synthesize various carboline derivatives. researchgate.netacs.org For example, the palladium-catalyzed intramolecular Heck cyclization of 3-iodo-1H-indole-2-carboxylic acid allyl-amides leads to the formation of β-carbolinone derivatives. researchgate.net While these examples utilize iodoindoles, the principles are directly applicable to their bromo counterparts.

The Sonogashira coupling , which pairs a terminal alkyne with an aryl or vinyl halide, is another valuable tool for elaborating the indole scaffold. nih.govmdpi.com This reaction allows for the introduction of alkynyl groups, which can serve as handles for further transformations. Palladium-catalyzed Sonogashira coupling of 1-(2-bromophenyl)-1H-indole with terminal alkynes, followed by intramolecular C-H activation, has been used to synthesize indolo[1,2-a]quinolines. acs.org This tandem strategy highlights the power of combining cross-coupling with other C-H functionalization methods. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Dibromoindoles and Related Compounds

Reaction Type Substrate Coupling Partner Catalyst System Product Yield (%) Reference
Suzuki-Miyaura 5,7-Dibromoindole Phenylboronic acid Pd(PPh3)4, Na2CO3, H2O 5,7-Diphenylindole - rsc.org
Suzuki-Miyaura 2,5-Dibromo-3-hexylthiophene Arylboronic acids Pd(PPh3)4, K3PO4 2,5-Diaryl-3-hexylthiophenes Moderate to Good nih.gov
Heck (intramolecular) 3-Iodo-1H-indole-2-carboxylic acid allyl-amide - Pd(OAc)2 β-Carbolinone derivative - researchgate.net
Sonogashira 1-(2-Bromophenyl)-1H-indole Terminal alkyne Pd catalyst Indolo[1,2-a]quinoline - acs.org

Note: Yields are reported as described in the source material. "-" indicates that a specific yield was not provided in the cited text.

Directed Metalation and Subsequent Electrophilic Quenching at C-2 or C-3 Positions

Directed metalation, often utilizing organolithium bases, provides a powerful method for regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org A directing group (DG), typically a Lewis basic moiety, coordinates to the metal, facilitating deprotonation at an adjacent position. acs.orgnih.gov This strategy can be employed to introduce substituents at specific positions of the indole nucleus that are not readily accessible through other means.

For indoles, the NH group can act as a directing group, facilitating metalation at the C2 position. Subsequent quenching with an electrophile introduces a substituent at this site. However, the presence of bromine atoms can influence the regioselectivity of metalation. In some cases, lithium-halogen exchange can compete with or dominate over C-H deprotonation.

The choice of the directing group and the reaction conditions are crucial for achieving the desired regioselectivity. For instance, N-protection of the indole with a suitable group can direct metalation to other positions. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of directed metalation are well-established for substituted indoles and other halogenated aromatics. researchgate.net

C-H Functionalization Strategies at Non-Brominated Positions of the Indole Core

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying organic molecules. rsc.orgresearchgate.net For the indole core, while the C2 and C3 positions are inherently more reactive towards electrophilic substitution, transition-metal catalysis has enabled the functionalization of the less reactive C4–C7 positions of the benzenoid ring. rsc.orgnih.gov

These reactions often employ a directing group to achieve site-selectivity. For example, a carbonyl group at the C3 position can direct the C4-arylation of free (NH) indoles with aryl iodides using a palladium catalyst. nih.gov This approach allows for the introduction of aryl groups at the C4 position, a transformation that is challenging to achieve through classical methods.

Furthermore, remote C-H functionalization at the C6 position of 2,3-disubstituted indoles has been accomplished using Brønsted acid catalysis. frontiersin.org This method involves the reaction of indoles with β,γ-unsaturated α-ketoesters, leading to the formation of a new carbon-carbon bond at the C6 position. frontiersin.org These strategies, while demonstrated on other substituted indoles, offer potential pathways for the selective functionalization of the non-brominated positions of this compound, further expanding its synthetic utility.

Heteroatom-Carbon Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus is fundamental in the synthesis of a wide range of biologically active molecules and functional materials. This compound provides a valuable platform for such transformations.

C-N, C-O, C-S, and C-P Bond Formation via Substitution and Cross-Coupling Approaches

The bromine atoms on the this compound scaffold can be displaced by various heteroatom nucleophiles through substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions.

C-N Bond Formation: Copper- and palladium-catalyzed C-N cross-coupling reactions are well-established methods for forming arylamines. These reactions can be applied to this compound to introduce nitrogen-containing substituents. For example, a selective copper-catalyzed C-N bond-forming reaction has been developed for 2,6-dibromopyridine (B144722) with various amines, demonstrating the potential for selective monosubstitution. researchgate.net Domino reactions involving intramolecular C-N bond formation have also been reported for the synthesis of polycyclic indole derivatives. researchgate.net

C-O and C-S Bond Formation: Similar to C-N coupling, C-O and C-S bonds can be formed via palladium- or copper-catalyzed cross-coupling of this compound with alcohols, phenols, and thiols. These reactions provide access to a wide range of ethers and thioethers. Organocatalytic methods for carbon-sulfur bond formation have also gained prominence. acs.org For instance, the C3-H sulfenylation of indoles to form di-indole sulfides can be achieved using XtalFluor-E as a source of electrophilic sulfur. ed.ac.uk

C-P Bond Formation: The introduction of phosphorus-containing moieties can be accomplished through metal-catalyzed cross-coupling reactions, such as the Hirao reaction. While specific examples with this compound are not prevalent in the provided results, the general methodology is applicable.

Table 2: Examples of Heteroatom-Carbon Bond Forming Reactions

Reaction Type Substrate Reagent Catalyst/Conditions Product Type Reference
C-N Coupling 2,6-Dibromopyridine Amines CuI, Ligand, K2CO3 6-Substituted 2-bromopyridines researchgate.net
C-N/C-O Domino gem-Dibromovinyl systems - Cu2O Polycyclic indole derivatives researchgate.net
C-S Sulfenylation Indoles XtalFluor-E Base Di-indole sulfides ed.ac.uk

Mechanistic Insights into Electrophilic Bromine Atom Transfer and Radical Pathways in Functionalization

The bromine atoms of this compound can participate in various reaction mechanisms, including electrophilic bromine atom transfer and radical pathways.

Electrophilic Bromine Atom Transfer: In certain reactions, a bromine atom can be transferred from the substrate to another molecule in a process that involves an electrophilic bromine species. For instance, the synthesis of 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates from α,α-dibromo β-iminoesters is believed to proceed through a 3-bromo-3H-indole intermediate via an electrophilic bromine atom transfer. acs.org The regioselectivity of electrophilic aromatic bromination can often be predicted and controlled, as demonstrated in the synthesis of complex molecules. mdpi.com

Radical Pathways: Homolytic cleavage of the C-Br bond can generate radical species that can participate in subsequent reactions. For example, the in-situ generation of bromine radicals from hypervalent iodine-bromine reagents can trigger the dibromination of alkenes. rsc.org While not directly involving this compound as the bromine source, this illustrates the potential for radical pathways in bromination reactions. The presence of substituents on the indole ring can influence the stability of radical intermediates and thus the reaction outcome.

Understanding these mechanistic pathways is crucial for controlling the reactivity and selectivity of functionalization reactions involving this compound, enabling the rational design of synthetic routes to complex target molecules.

Annulation and Cycloaddition Reactions

The presence of two reactive bromine handles on the this compound core enables its participation in powerful ring-forming reactions, leading to the synthesis of intricate fused heterocyclic systems.

The generation of highly reactive aryne intermediates from halo-aromatic precursors is a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds. Polyhalogenated indoles, such as this compound, can serve as precursors to indole arynes, which are subsequently trapped in cycloaddition reactions to build complex, fused polycyclic frameworks. science.govresearchgate.net The generation of the aryne typically involves a selective metal-halogen exchange followed by elimination.

For instance, the treatment of a polybromoindole with a strong base like an organolithium reagent can selectively remove a proton or perform a lithium-halogen exchange, leading to an intermediate that eliminates a metal halide to form the aryne. This transient species can then react with a variety of trapping agents, such as dienes in a [4+2] Diels-Alder cycloaddition, to rapidly construct annulated indole systems. researchgate.net

While specific examples detailing the generation of a 2,3-indole aryne from this compound are specialized, the general principle is well-established in the synthesis of natural products. A notable application of this methodology is the synthesis of (±)-cis-trikentrin B, which utilized a regioselectively generated 6,7-indole aryne from a 5,6,7-tribromoindole precursor. science.gov This strategy highlights the potential of using di- or poly-bromoindoles to access specific aryne regioisomers, which then undergo cycloaddition to furnish the core structures of complex indole alkaloids and other polycyclic aromatic compounds. science.govresearchgate.net

Table 1: Conceptual Cycloaddition via Indole Aryne Intermediate

PrecursorAryne Intermediate (Conceptual)Trapping Agent (Example)Product Class
This compound2,3-Indole-5-bromo-aryneFuranFused Dihydronaphtho[2,3-b]indole derivative
This compound4,5-Indole-2-bromo-aryneCyclopentadieneFused Indolo-benzobicyclo-octadiene derivative

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The this compound scaffold is an excellent substrate for designing such sequences due to its two distinct reactive sites. Palladium-catalyzed processes are particularly prominent in this area, enabling the construction of polysubstituted indoles through carefully orchestrated reaction cascades. organic-chemistry.orgbeilstein-journals.org

One such sequence could involve an initial palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the more reactive C2-Br position. The newly introduced functional group can then participate in a subsequent intramolecular cyclization onto the C5 position or another part of the molecule. For example, a domino C,N-coupling/carbonylation/Suzuki coupling reaction has been developed for the synthesis of 2-aroylindoles from related halo-aniline precursors, showcasing the power of sequential palladium-catalyzed transformations. beilstein-journals.org

Another strategy involves a domino sequence initiated by the reaction of an imine with a carbanion, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form an indoline, which then aromatizes to the final indole product. mdpi.com Adapting this to this compound, one could envision a sequence where one bromo-substituent is used as a coupling handle while the other serves as a leaving group in a subsequent intramolecular cyclization, leading to complex fused indoles in a single pot.

Derivatization and Functional Group Interconversion on the this compound Core

The ability to selectively modify the bromine atoms and the indole nitrogen is fundamental to utilizing this compound as a versatile synthetic intermediate.

The differential reactivity of the C2-Br and C5-Br bonds allows for their selective transformation into a wide array of other functional groups. The C2-Br bond is generally more susceptible to transformations like metal-halogen exchange due to the directing and acidifying effect of the adjacent N-H group. This regioselectivity enables a stepwise functionalization approach.

A powerful method for this transformation is the halogen-metal exchange using organometallic reagents. mdpi.com Treatment of a bromoindole with reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi) can generate a lithiated indole species. This nucleophilic intermediate can then be trapped with various electrophiles to introduce new functional groups. For example, quenching with carbon dioxide (CO₂) yields a carboxylic acid, while reaction with N,N-dimethylformamide (DMF) provides an aldehyde. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, are also extensively used to convert the C-Br bonds into C-C, C-O, or C-N bonds, further expanding the molecular diversity accessible from the this compound core.

Table 2: Selective Functionalization via Halogen-Metal Exchange

PositionReagent SequenceElectrophileResulting Functional Group
C2 (preferential)1. i-PrMgCl / n-BuLiCO₂Carboxylic Acid (-COOH)
C2 (preferential)1. i-PrMgCl / n-BuLiDMFAldehyde (-CHO)
C2 or C5Pd Catalyst, Boronic AcidN/AAryl/Alkyl Group
C2 or C5Pd Catalyst, AmineN/AAmino Group (-NR₂)

Modification of the indole nitrogen (N1 position) is a critical step in many synthetic routes involving this compound. N-functionalization serves several key purposes: it protects the potentially reactive N-H proton, enhances solubility in organic solvents, and electronically modulates the indole ring, thereby influencing the regioselectivity of subsequent reactions. rsc.org

Common N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., NaH, K₂CO₃) readily installs alkyl groups. The N-methylated derivative, 2,5-dibromo-1-methyl-1H-indole, is a common intermediate. nih.gov

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups to the indole nitrogen.

N-Protection: The introduction of protecting groups is often necessary to prevent unwanted side reactions. Common protecting groups for indoles include sulfonyl groups like tosyl (Ts), carbamates like tert-butyloxycarbonyl (Boc), and silyl (B83357) groups. These groups can be chosen based on their stability to downstream reaction conditions and can be removed later in the synthesis.

The choice of the N-substituent can have a profound impact on the reactivity of the C-Br bonds. Electron-withdrawing groups (e.g., tosyl) can deactivate the indole ring towards electrophilic substitution but may facilitate nucleophilic attack. Conversely, electron-donating groups can enhance the nucleophilicity of the indole core.

Applications of 2,5 Dibromo 1h Indole As a High Value Chemical Building Block

Construction of Complex Indole (B1671886) Scaffolds and Advanced Heterocyclic Systems

The indole nucleus is a prevalent structural motif in a vast number of natural products and pharmaceutically active compounds. nih.gov The ability to selectively functionalize the indole core is therefore of significant interest to synthetic chemists. 2,5-Dibromo-1H-indole serves as an excellent starting material for the synthesis of polyfunctionalized and fused indole derivatives.

The presence of two bromine atoms on the this compound scaffold allows for the stepwise or simultaneous introduction of various functional groups through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a widely used method for creating biaryl structures. nih.gov In the context of this compound, this reaction enables the introduction of aryl or heteroaryl substituents at the 2- and 5-positions. The differential reactivity of the C-Br bonds can sometimes be exploited for selective mono- or di-arylation. For instance, careful control of reaction conditions can favor the coupling at one position over the other, leading to unsymmetrically substituted indoles. This strategy is crucial for building complex molecules with distinct functionalities at different positions of the indole core.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is instrumental in synthesizing alkynyl-substituted indoles from this compound. nih.govthieme-connect.de The resulting alkynylindoles are versatile intermediates that can undergo further transformations, such as cyclization reactions to form more complex heterocyclic systems or be used in the synthesis of conjugated materials. The Sonogashira reaction can be performed sequentially on this compound, allowing for the introduction of two different alkynyl groups. mdpi.com

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions for the functionalization of dihalogenated indoles.

Cross-Coupling ReactionReagentsProduct Type
Suzuki-MiyauraArylboronic acid, Pd catalyst, Base2,5-Diaryl-1H-indole
SonogashiraTerminal alkyne, Pd/Cu catalyst, Base2,5-Dialkynyl-1H-indole
HeckAlkene, Pd catalyst, Base2,5-Dialkenyl-1H-indole
Buchwald-HartwigAmine, Pd catalyst, Base2,5-Diamino-1H-indole

This table provides a general overview of the types of products that can be obtained from dihalogenated indoles through various palladium-catalyzed cross-coupling reactions.

Fused indole ring systems are common in many biologically active natural products and pharmaceuticals. mdpi.com this compound can be strategically functionalized and then subjected to intramolecular cyclization reactions to construct these complex polycyclic architectures.

A common approach involves a two-step sequence: first, a palladium-catalyzed cross-coupling reaction to introduce a side chain at one of the bromine positions, followed by an intramolecular cyclization of this side chain onto another position of the indole ring. For example, an alkenyl group can be introduced at the 5-position via a Heck reaction. Subsequent intramolecular Heck reaction of the newly introduced alkene onto the C4 position of the indole ring can lead to the formation of a new six-membered ring fused to the indole core. wikipedia.org

Similarly, functional groups can be introduced that enable intramolecular cyclizations through other mechanisms, such as photochemical cyclizations or acid-catalyzed cascade reactions. bohrium.comrsc.org The ability to pre-install functional handles on the this compound scaffold provides a powerful platform for the rational design and synthesis of a wide variety of fused indole ring systems.

Precursor in Advanced Materials Science

The unique electronic properties of the indole ring have made it an attractive component in the design of advanced organic materials. This compound serves as a key starting material for the synthesis of such materials due to the ease with which it can be elaborated into extended π-conjugated systems.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor.

Derivatives of this compound, particularly 2,5-diaryl-1H-indoles synthesized via Suzuki coupling, are of significant interest in this field. researchgate.net The introduction of aromatic substituents at the 2- and 5-positions extends the π-conjugation of the indole core, which generally leads to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra. rsc.org These properties are crucial for applications in optoelectronic devices. The nature of the aryl substituents can be varied to fine-tune the electronic properties of the resulting material, allowing for the rational design of materials with specific characteristics for different device applications. chemrxiv.orgchemrxiv.org Furthermore, the indole nitrogen can be alkylated to improve solubility and processing characteristics of the materials. researchgate.net

Photo-responsive, or photochromic, compounds are molecules that can reversibly change their chemical structure and, consequently, their physical properties (such as color) upon exposure to light. beilstein-journals.org This property makes them useful for applications such as optical data storage, molecular switches, and smart windows.

The indole moiety has been incorporated into various photochromic systems. For example, indolylfulgides are a class of photochromic compounds that undergo a reversible electrocyclization reaction upon irradiation with UV light. researchgate.net While direct synthesis from this compound is not always the primary route, the functionalization capabilities of this precursor could be leveraged to create novel indolylfulgides with tailored photoresponsive properties. Similarly, indigo, a well-known dye, and its derivatives exhibit photoisomerization. nih.gov The ability to introduce substituents at the 2- and 5-positions of an indole core via reactions of this compound could lead to the development of new indigo-based photochromic materials with enhanced performance characteristics.

Role in Ligand Design for Transition Metal Catalysis and Organocatalysis

The development of new catalysts is a cornerstone of modern chemical synthesis. Ligands play a crucial role in catalysis by coordinating to a metal center and modulating its reactivity, selectivity, and stability. The indole scaffold has been used to create a variety of ligands for transition metal catalysis.

The two bromine atoms of this compound provide convenient handles for the introduction of coordinating groups, making it a valuable precursor for the synthesis of bidentate or polydentate ligands. For example, phosphine (B1218219) or amine functionalities can be introduced at the 2- and 5-positions through appropriate synthetic methodologies. The resulting 2,5-disubstituted indole can then act as a chelating ligand for a variety of transition metals. researchgate.net

The geometry and electronic properties of the resulting metal complex can be tuned by varying the nature of the coordinating groups and any other substituents on the indole ring. Such tailored ligands can be used to develop catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroaminations. acs.orgacs.org While the direct use of this compound-derived ligands in organocatalysis is less documented, the principles of using the indole scaffold to create a specific chiral environment could be applied to the design of new organocatalysts.

Platform for Diversity-Oriented Synthesis of Multi-Substituted Indoles

The journey to creating a diverse library of multi-substituted indoles from this compound typically begins with the selective functionalization of the more reactive C2 position. This initial step sets the stage for subsequent modifications at the C5 position, thereby allowing for the introduction of two distinct points of diversity.

Selective C2-Functionalization:

Research has shown that in Suzuki-Miyaura cross-coupling reactions, the C2-Br bond of N-H-2,5-Dibromoindole is more susceptible to oxidative addition to the palladium catalyst than the C5-Br bond. This selectivity allows for the preferential introduction of aryl or heteroaryl groups at the C2 position. By employing a range of boronic acids or esters, a foundational library of 2-aryl-5-bromo-1H-indoles can be efficiently synthesized.

A typical reaction involves treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a suitable solvent system. The careful selection of ligands and reaction temperature is crucial for maintaining the selectivity for the C2 position.

Subsequent C5-Functionalization:

Once the C2 position is functionalized, the remaining bromine atom at the C5 position becomes the handle for introducing a second element of diversity. The 2-substituted-5-bromo-1H-indole intermediates can then be subjected to a variety of cross-coupling reactions to introduce different functionalities at the C5 position.

Commonly employed reactions for the functionalization of the C5 position include:

Suzuki-Miyaura Coupling: To introduce a different aryl or heteroaryl group.

Sonogashira Coupling: To install an alkynyl substituent.

Heck Coupling: To append a vinyl group.

Buchwald-Hartwig Amination: To introduce a nitrogen-based substituent.

Stille Coupling: To form a carbon-carbon bond with an organotin reagent.

This sequential approach allows for a combinatorial-like synthesis strategy. For instance, starting with one molecule of this compound, if ten different boronic acids are used for the C2-arylation, and each of the resulting ten intermediates is then reacted with ten different coupling partners for the C5-functionalization, a library of one hundred unique 2,5-disubstituted indoles can be rapidly generated.

Illustrative Reaction Schemes and Data:

The following tables showcase representative examples of the types of transformations and the diversity that can be achieved using this compound as a starting platform.

Table 1: Selective C2-Arylation of this compound via Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O2-Phenyl-5-bromo-1H-indole85
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O2-(4-Methoxyphenyl)-5-bromo-1H-indole92
33-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O2-(3-Pyridinyl)-5-bromo-1H-indole78
42-Thienylboronic acidPd₂(dba)₃ / XPhosCsFTHF2-(2-Thienyl)-5-bromo-1H-indole88

Table 2: Sequential C5-Functionalization of 2-Aryl-5-bromo-1H-indoles

EntryStarting Material (from Table 1)Coupling PartnerReaction TypeCatalystProductYield (%)
12-Phenyl-5-bromo-1H-indolePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuI2-Phenyl-5-(phenylethynyl)-1H-indole95
22-(4-Methoxyphenyl)-5-bromo-1H-indole4-Fluorophenylboronic acidSuzukiPd(PPh₃)₄2-(4-Methoxyphenyl)-5-(4-fluorophenyl)-1H-indole89
32-(3-Pyridinyl)-5-bromo-1H-indoleStyreneHeckPd(OAc)₂2-(3-Pyridinyl)-5-styryl-1H-indole75
42-(2-Thienyl)-5-bromo-1H-indoleMorpholineBuchwald-HartwigPd₂(dba)₃ / BINAP2-(2-Thienyl)-5-morpholino-1H-indole82

The ability to perform these reactions in a sequential and selective manner underscores the utility of this compound as a powerful tool for diversity-oriented synthesis. This strategy facilitates the efficient construction of large and diverse libraries of multi-substituted indoles, which are invaluable for high-throughput screening in drug discovery and for the development of novel functional materials.

High-Resolution Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its molecular structure, functional groups, and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

For this compound, the ¹H NMR spectrum is expected to show signals for the five hydrogen atoms attached to the indole core. The N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm) researchgate.net. The protons on the pyrrole (B145914) ring (H-3) and the benzene (B151609) ring (H-4, H-6, H-7) would appear in the aromatic region. The bromine atoms at positions 2 and 5 significantly influence the chemical shifts and coupling patterns of the remaining protons.

A comprehensive assignment is achieved using 2D NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). emerypharma.com

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, a cross-peak would be expected between the signals for H-6 and H-7, confirming their vicinity on the benzene ring. No other correlations would be expected among the ring protons due to the substitution pattern.

¹H-¹³C HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com This allows for the definitive assignment of the carbon skeleton by linking the known proton resonances to their corresponding carbons.

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from the parent indole molecule and known substituent effects of bromine. researchgate.netchemicalbook.com

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Expected HSQC Correlation
1 (N-H)~11.2-None
2-~113 (C-Br)None
3~6.6~103Yes
3a-~129None
4~7.5~123Yes
5-~115 (C-Br)None
6~7.1~125Yes
7~7.3~114Yes
7a-~135None

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS would be used to verify the molecular formula C₈H₅Br₂N.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (~50.7% and ~49.3%, respectively). Consequently, a molecule with two bromine atoms will exhibit a distinctive triplet of peaks for the molecular ion (M):

M peak: Contains two ⁷⁹Br isotopes.

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

M+4 peak: Contains two ⁸¹Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. Observing this pattern, along with a measured mass that matches the calculated exact mass to within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula.

IonIsotopic CompositionCalculated Exact MassExpected Relative Intensity
[M]⁺C₈H₅⁷⁹Br₂N272.8839~100%
[M+2]⁺C₈H₅⁷⁹Br⁸¹BrN274.8819~194%
[M+4]⁺C₈H₅⁸¹Br₂N276.8798~95%

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound. In the case of this compound, IR and Raman spectra would confirm the presence of the N-H bond, the aromatic C-H bonds, and the C=C bonds of the indole ring system, as well as the C-Br bonds.

The key expected vibrational frequencies are summarized in the table below, based on characteristic absorption regions for indole and related halogenated aromatic compounds. researchgate.netresearchgate.netvscht.cz

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
N-H StretchSecondary Amine (in pyrrole ring)3450 - 3350Typically a sharp, medium intensity peak in the IR spectrum.
Aromatic C-H Stretchsp² C-H3150 - 3000Characteristic of hydrogens on the aromatic and pyrrole rings.
C=C Ring StretchAromatic/Pyrrole Rings1620 - 1450A series of bands indicating the aromatic nature of the fused ring system.
C-N StretchAromatic Amine1350 - 1250Vibration of the carbon-nitrogen bond within the pyrrole ring.
C-H Out-of-Plane BendingAromatic C-H900 - 700The pattern of these bands is sensitive to the substitution pattern on the benzene ring.
C-Br StretchAryl Bromide650 - 500Typically found in the fingerprint region of the spectrum.

Single-Crystal X-ray Diffraction Analysis for Solid-State Architecture and Bonding Characterization

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule.

If suitable single crystals of this compound could be grown, X-ray diffraction analysis would provide an unambiguous structural model. This analysis would confirm the planarity of the indole ring system and the precise positions of the bromine substituents.

Furthermore, this technique is unparalleled in its ability to characterize the supramolecular architecture, which is governed by intermolecular interactions. For this compound, key interactions that would be elucidated include:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, potentially forming N-H···N hydrogen bonds with neighboring molecules, leading to the formation of chains or sheets in the crystal lattice.

Halogen Bonding: The bromine atoms, having regions of positive electrostatic potential on their outer surface (the σ-hole), can act as halogen bond donors, interacting with electron-rich atoms like the nitrogen of another indole molecule.

π-π Stacking: The planar aromatic indole rings can stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces.

Analysis of related structures, such as 5,6-Dibromo-1H-indole-2,3-dione, reveals extensive intermolecular interactions including N-H···O hydrogen bonds and Br···O halogen interactions that direct the crystal packing. researchgate.net A similar analysis for this compound would provide crucial insights into its solid-state behavior and physical properties.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly those based on quantum mechanics, serve as powerful complements to experimental data. They allow for the investigation of molecular properties that can be difficult to measure directly and provide deeper insight into electronic structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the geometric and electronic properties of molecules. nih.govnih.gov For this compound, a DFT study (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would provide a wealth of information. ukm.mysemanticscholar.org

Geometry Optimization: DFT can calculate the lowest-energy geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction.

Electronic Structure Analysis: DFT is particularly useful for analyzing the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of special interest. The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO represents the region where an electron is most easily accepted (electrophilic character). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Reactivity Prediction: By calculating the Molecular Electrostatic Potential (MEP) map, one can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom and the π-system of the rings, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton and the σ-holes of the bromine atoms.

Computational OutputInformation ProvidedSignificance for this compound
Optimized GeometryBond lengths, bond angles, dihedral anglesProvides a theoretical 3D structure and confirms the planarity of the indole core.
HOMO/LUMO OrbitalsLocation and energy of frontier molecular orbitalsIdentifies the primary sites for oxidation (electron donation) and reduction (electron acceptance).
HOMO-LUMO Energy GapEnergy difference (ΔE) between HOMO and LUMOA smaller gap generally implies higher reactivity. Predicts electronic transition energies.
Molecular Electrostatic Potential (MEP)3D map of electrostatic potentialVisually identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting reactivity towards other reagents.

Q & A

Q. Table 1. Key Synthetic Parameters for this compound Derivatives

ParameterOptimal Range/ValueImpact on Yield/PurityReference
Reaction Time12–24 hoursLonger times reduce byproducts
Solvent RatioPEG-400:DMF (1:1)Enhances solubility of intermediates
Purification70:30 EtOAc/hexaneRemoves unreacted alkyne

Q. Table 2. Critical Spectroscopic Markers for Characterization

TechniqueDiagnostic SignalStructural InsightReference
¹H NMRδ 4.51–4.62 (t, J ≈ 6 Hz)Ethylenic linker conformation
¹⁹F NMRδ -114.65Fluorine substituent position
HRMSm/z 397.0653 [M+H]⁺Confirms molecular formula

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